N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidinehydroiodide
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Overview
Description
N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidinehydroiodide is a chemical compound with a complex structure that includes a methoxyphenyl group, a dimethylguanidine moiety, and a hydroiodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidinehydroiodide typically involves the reaction of 4-methoxybenzylamine with dimethylcyanamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods
In an industrial setting, the production of N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidinehydroiodide may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidinehydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxybenzyl derivatives, while reduction can produce dimethylguanidine derivatives.
Scientific Research Applications
N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidinehydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidinehydroiodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-(4-Methoxyphenyl)acetamide
Uniqueness
N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidinehydroiodide is unique due to its specific structural features, such as the presence of both methoxyphenyl and dimethylguanidine groups
Properties
Molecular Formula |
C11H18IN3O |
---|---|
Molecular Weight |
335.18 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,2-dimethylguanidine;hydroiodide |
InChI |
InChI=1S/C11H17N3O.HI/c1-13-11(12)14(2)8-9-4-6-10(15-3)7-5-9;/h4-7H,8H2,1-3H3,(H2,12,13);1H |
InChI Key |
AYXNBCPRVDORDG-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N)N(C)CC1=CC=C(C=C1)OC.I |
Origin of Product |
United States |
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